4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
The compound 4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a heterocyclic molecule featuring a 1,2-oxazol-3(2H)-one core. This five-membered ring contains oxygen (O) at position 1 and nitrogen (N) at position 2. Key substituents include:
- Chlorine at position 4 of the oxazolone ring.
- A sulfanylmethyl group (-SCH2-) at position 5, further substituted with a (3,4-dichlorophenyl)methyl moiety.
Properties
CAS No. |
89661-05-2 |
|---|---|
Molecular Formula |
C11H8Cl3NO2S |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
4-chloro-5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H8Cl3NO2S/c12-7-2-1-6(3-8(7)13)4-18-5-9-10(14)11(16)15-17-9/h1-3H,4-5H2,(H,15,16) |
InChI Key |
QBYOIHCFBMJKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSCC2=C(C(=O)NO2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorine Atom: Chlorination of the isoxazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thioether Linkage: The thioether linkage is introduced by reacting the chlorinated isoxazole with 3,4-dichlorobenzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Amino or thio-substituted isoxazole derivatives.
Scientific Research Applications
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated isoxazole ring and thioether linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to structurally related heterocycles with sulfanyl, chlorophenyl, or dichlorophenyl substituents. Key analogs include:
Table 1: Structural Comparison of Selected Compounds
Key Research Findings
Substituent Impact :
- Chlorine atoms enhance electrophilicity and stability. The 3,4-dichlorophenyl group in the target compound may improve target affinity compared to less halogenated analogs.
- Sulfanyl linkers (-S-) contribute to conformational flexibility and redox activity, as seen in triazole and oxadiazole derivatives .
Heterocyclic Core Influence: 1,2-Oxazolone cores (target compound) are less commonly studied than triazoles or oxadiazoles but offer unique reactivity due to the lactone-like structure. Quinazolinones () and 1,3,4-oxadiazoles () are associated with diverse activities, including kinase inhibition and antimicrobial effects .
Hypothetical Activity Profile :
- Based on structural analogs, the target compound may exhibit antifungal or antibacterial activity, though empirical validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
